Anhydroxylitol

Description

The exact mass of the compound 1,4-Anhydro-D-xylitol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

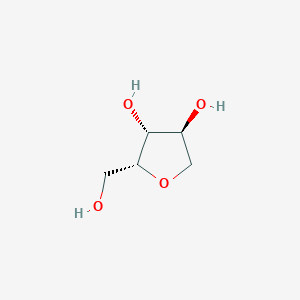

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2R,3R,4S)-2-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-1-4-5(8)3(7)2-9-4/h3-8H,1-2H2/t3-,4+,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVAAIRBJJYZOW-VPENINKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H](O1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70964160 | |

| Record name | 1,4-Anhydropentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53448-53-6, 491-19-0 | |

| Record name | 1,4-Anhydro-D-xylitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53448-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Anhydroxylitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anhydroxylitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053448536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Anhydropentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-anhydro-D-xylitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XYLITAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KQL0CX6R6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANHYDROXYLITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XWR7NN42F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Anhydroxylitol: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydroxylitol, a derivative of the naturally occurring sugar alcohol xylitol, is a key ingredient in the cosmetic and pharmaceutical industries, primarily utilized for its potent humectant and skin-conditioning properties. This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, synthesis, and its molecular mechanisms of action related to skin hydration and barrier function. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cosmetic formulation.

Chemical Structure and Identifiers

This compound is formed through the intramolecular dehydration of xylitol, resulting in a cyclic ether structure.

-

IUPAC Name: (2R,3R,4S)-2-(hydroxymethyl)oxolane-3,4-diol[1]

-

CAS Number: 53448-53-6[2]

-

Molecular Formula: C₅H₁₀O₄

-

Canonical SMILES: C1--INVALID-LINK--CO)O">C@@HO[1]

-

InChI Key: KZVAAIRBJJYZOW-VPENINKCSA-N[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2R,3R,4S)-2-(hydroxymethyl)oxolane-3,4-diol[1] |

| CAS Number | 53448-53-6[2] |

| EC Number | 258-560-9[2] |

| PubChem CID | 104501[1] |

| UNII | 8XWR7NN42F[3] |

Physicochemical Properties

This compound is a hygroscopic substance, readily soluble in water. Its key physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 134.13 g/mol | [1] |

| Appearance | Light yellow to yellow to orange clear liquid | [4] |

| Melting Point | < 50 °C | |

| Boiling Point | 155-160 °C at 0.2 Torr | [5][6] |

| Density | 1.453 ± 0.06 g/cm³ (Predicted) | [6] |

| Water Solubility | 674 g/L at 20 °C | |

| pKa | 13.72 ± 0.60 (Predicted) | [4] |

| logP | -1.4 (Predicted) | [1] |

Synthesis

The primary method for synthesizing this compound is through the acid-catalyzed intramolecular dehydration of xylitol.

Experimental Protocol: Acid-Catalyzed Dehydration of Xylitol

This protocol describes a general laboratory-scale synthesis of this compound.

Materials:

-

D-Xylitol

-

Sulfuric acid (H₂SO₄), 5% v/v aqueous solution

-

Sodium hydroxide (NaOH) solution for neutralization

-

Activated carbon

-

Diatomaceous earth

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Heating mantle with a stirrer

-

Round-bottom flask

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a stirrer and condenser, dissolve D-xylitol in a 5% v/v aqueous solution of sulfuric acid.

-

Heat the reaction mixture to 135 °C with constant stirring for 45 minutes.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture by the slow addition of a sodium hydroxide solution until a pH of ~7 is reached.

-

Add activated carbon to the solution and stir for 30 minutes to decolorize.

-

Filter the mixture through a pad of diatomaceous earth to remove the activated carbon.

-

Extract the aqueous solution multiple times with an organic solvent such as ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound as a viscous liquid.

-

Further purification can be achieved through column chromatography on silica gel.

Characterization:

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

FT-IR Spectroscopy: To identify the functional groups.

-

Mass Spectrometry: To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.[1]

References

An In-depth Technical Guide to the Synthesis of Anhydroxylitol from D-Xylitol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of anhydroxylitol from D-xylitol, a critical process in carbohydrate chemistry with applications in various fields, including pharmaceuticals and material science. This document details the core methodologies, presents quantitative data for comparison, and outlines detailed experimental protocols.

Introduction

This compound, specifically 1,4-anhydro-D-xylitol (often referred to as xylitan), is a valuable derivative of D-xylitol. It is a five-membered heterocyclic ether formed through the intramolecular dehydration of D-xylitol. This structural modification imparts distinct physical and chemical properties, making it a versatile building block in the synthesis of more complex molecules, including therapeutic agents and biodegradable polymers. The synthesis of this compound is primarily achieved through the acid-catalyzed cyclization of D-xylitol, a reaction that is both regioselective and can be optimized for high yields. This guide will delve into the prevalent synthetic routes, catalytic systems, and purification methods.

Core Synthesis Pathway: Acid-Catalyzed Intramolecular Dehydration

The most common and direct method for synthesizing 1,4-anhydro-D-xylitol is the acid-catalyzed intramolecular dehydration of D-xylitol. This reaction involves the protonation of a hydroxyl group in the D-xylitol molecule, followed by the nucleophilic attack of another hydroxyl group, leading to the formation of a stable five-membered tetrahydrofuran ring and the elimination of a water molecule. The reaction is regioselective, with the formation of the 1,4-anhydro isomer being thermodynamically favored.

Anhydroxylitol: A Strategic Chiral Building Block for Advanced Organic Synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the application of anhydroxylitol in the stereoselective synthesis of complex organic molecules, including antiviral nucleosides and glycosidase inhibitors.

Introduction

This compound, systematically known as 1,4-anhydro-D-xylitol, is a rigid, furanoid sugar alcohol derived from the dehydration of xylitol. Its well-defined stereochemistry, possessing three contiguous chiral centers, makes it a valuable and versatile chiral building block in modern organic synthesis. The fixed conformation of the tetrahydrofuran ring and the strategic placement of its hydroxyl groups provide a robust scaffold for the stereocontrolled construction of complex molecular architectures. This technical guide explores the synthesis of this compound and its application as a chiral pool starting material in the development of high-value compounds, particularly focusing on antiviral nucleoside analogues and glycosidase inhibitors.

Core Properties and Synthesis of this compound

This compound is a stable, water-soluble crystalline solid. Its synthesis is most commonly achieved through the acid-catalyzed intramolecular dehydration of xylitol, a readily available pentose sugar alcohol. This process results in the formation of a stable five-membered tetrahydrofuran ring.

Table 1: Physicochemical Properties of 1,4-Anhydro-D-xylitol

| Property | Value |

| Molecular Formula | C₅H₁₀O₄ |

| Molecular Weight | 134.13 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 116-119 °C |

| Solubility | Soluble in water and polar organic solvents |

| Chirality | Chiral, with three stereocenters |

Experimental Protocol: Synthesis of 1,4-Anhydro-D-xylitol from Xylitol

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials:

-

D-Xylitol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Barium Carbonate (BaCO₃)

-

Ethanol

-

Activated Charcoal

-

Diatomaceous Earth

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve D-xylitol in water.

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Dehydration: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Neutralization: After completion, cool the reaction mixture to room temperature and neutralize the excess acid by the slow addition of barium carbonate until the pH is neutral.

-

Filtration: Filter the mixture through a pad of diatomaceous earth to remove the precipitated barium sulfate.

-

Decolorization: Add activated charcoal to the filtrate and stir for a period to remove colored impurities.

-

Purification: Filter the mixture again and concentrate the filtrate under reduced pressure to obtain a crude syrup.

-

Crystallization: Dissolve the syrup in hot ethanol and allow it to cool slowly to induce crystallization.

-

Isolation: Collect the crystalline this compound by filtration, wash with cold ethanol, and dry under vacuum.

Yield: Typically in the range of 70-80%.

This compound in the Synthesis of Glycosidase Inhibitors: The Case of Salacinol Analogues

This compound derivatives are key precursors in the synthesis of potent glycosidase inhibitors, such as salacinol and its analogues. Salacinol, a natural product isolated from Salacia species, exhibits strong inhibitory activity against α-glucosidases and is a promising lead for the development of anti-diabetic drugs.[1][2] The mechanism of action of α-glucosidase inhibitors involves the competitive and reversible inhibition of enzymes in the small intestine that are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[3] This delayed carbohydrate digestion leads to a slower and lower rise in postprandial blood glucose levels.

The core of salacinol contains a 1,4-anhydro-4-thio-D-arabinitol moiety, which can be synthesized from this compound. The general synthetic strategy involves the nucleophilic opening of a cyclic sulfate by a thiosugar derived from this compound.[1][4]

Synthetic Strategy for Salacinol Analogues

The synthesis of salacinol analogues from an this compound-derived thiosugar demonstrates the utility of this chiral building block. The key steps involve the preparation of a protected 1,4-anhydro-4-thioxylitol derivative and its subsequent reaction with a suitably protected cyclic sulfate.

Table 2: Representative Yields in the Synthesis of Salacinol Analogues

| Step | Reactants | Product | Yield (%) | Reference |

| Thiosugar Formation | Protected this compound Derivative | 1,4-Anhydro-4-thioxylitol Derivative | 70-85 | [1] |

| Coupling Reaction | Thiosugar + Cyclic Sulfate | Protected Salacinol Analogue | 60-75 | [1][4] |

| Deprotection | Protected Salacinol Analogue | Salacinol Analogue | 85-95 | [1][4] |

Experimental Protocol: Synthesis of a Salacinol Analogue Precursor

This protocol outlines the key coupling step in the synthesis of a salacinol analogue, illustrating the use of an this compound-derived thiosugar.

Materials:

-

Protected 1,4-anhydro-4-thio-D-arabinitol

-

Protected L-erythritol-1,3-cyclic sulfate

-

Anhydrous N,N-dimethylformamide (DMF)

-

Cesium carbonate (Cs₂CO₃)

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve the protected 1,4-anhydro-4-thio-D-arabinitol and the protected L-erythritol-1,3-cyclic sulfate in anhydrous DMF.

-

Base Addition: Add cesium carbonate to the stirred solution at room temperature.

-

Reaction: Heat the mixture to a specified temperature (e.g., 60 °C) and monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the coupled product.

This compound in the Synthesis of Antiviral Nucleoside Analogues

The structural rigidity and defined stereochemistry of this compound make it an excellent starting material for the synthesis of carbocyclic and other modified nucleoside analogues with potential antiviral activity. These analogues can act as inhibitors of viral polymerases or other essential viral enzymes. The furanose ring of this compound serves as a mimic of the ribose or deoxyribose moiety found in natural nucleosides.

General Synthetic Approach to this compound-Based Nucleosides

The synthesis of nucleoside analogues from this compound typically involves the following key transformations:

-

Selective Protection: Orthogonal protection of the hydroxyl groups of this compound to allow for regioselective functionalization.

-

Introduction of a Nucleobase Precursor: Conversion of one of the hydroxyl groups into a suitable leaving group, followed by nucleophilic substitution with a nucleobase or a precursor.

-

Modification of the "Sugar" Ring: Further modifications of the this compound scaffold, such as deoxygenation or introduction of other functional groups, to mimic different sugar moieties.

-

Deprotection: Removal of the protecting groups to yield the final nucleoside analogue.

Table 3: Representative Stereoselective Reactions in this compound Chemistry

| Reaction Type | Substrate | Reagents/Conditions | Product | Stereoselectivity | Yield (%) |

| Glycosylation | Protected this compound | Glycosyl donor, Lewis acid | Glycoside | Varies with donor and conditions | 60-90 |

| Epoxidation | Unsaturated this compound Derivative | m-CPBA | Epoxide | Diastereoselective | 75-95 |

| Nucleophilic Substitution | This compound with Leaving Group | Nucleophile (e.g., Azide) | Substituted this compound | SN2 inversion | 80-95 |

Protecting Group Strategies

The selective manipulation of the three hydroxyl groups of this compound is crucial for its successful application in multi-step synthesis. A well-designed protecting group strategy allows for the regioselective functionalization of the desired hydroxyl group while the others remain masked. Common protecting groups for hydroxyl functions include benzyl ethers, silyl ethers, and acetals. The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its selective removal. Orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions, are particularly powerful in the synthesis of complex molecules from this compound.[5][6]

Table 4: Common Protecting Groups for this compound

| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions |

| Benzyl Ether | Bn | BnBr, NaH | H₂, Pd/C |

| tert-Butyldimethylsilyl Ether | TBDMS | TBDMSCl, Imidazole | TBAF |

| Isopropylidene Acetal | - | Acetone, H⁺ | Aqueous Acid |

| Benzoyl Ester | Bz | BzCl, Pyridine | NaOMe, MeOH |

Conclusion

This compound has proven to be a highly effective and versatile chiral building block in organic synthesis. Its rigid furanoid structure, derived from the abundant and inexpensive xylitol, provides a reliable platform for the stereocontrolled synthesis of complex and biologically active molecules. The successful application of this compound in the synthesis of potent glycosidase inhibitors like salacinol analogues and its potential in the development of novel antiviral nucleosides highlight its significance in drug discovery and development. Future advancements in synthetic methodologies and a deeper understanding of the biological targets of this compound-derived compounds will undoubtedly expand the utility of this valuable chiral synthon.

References

- 1. Role of the thiosugar ring in the inhibitory activity of salacinol, a potent natural α-glucosidase inhibitor - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08485J [pubs.rsc.org]

- 2. Zwitterionic glycosidase inhibitors: salacinol and related analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 4. Synthesis of D-lyxitol and D-ribitol analogues of the naturally occurring glycosidase inhibitor salacinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.manchester.ac.uk [research.manchester.ac.uk]

- 6. catalogimages.wiley.com [catalogimages.wiley.com]

The Biological Versatility of Anhydroxylitol Derivatives: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anhydroxylitol, a dehydrated derivative of the sugar alcohol xylitol, presents a versatile and promising scaffold for the development of novel therapeutic agents. Its unique stereochemistry and chiral nature make it an attractive starting material for the synthesis of a diverse range of derivatives with potential applications in oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound derivatives, drawing parallels from closely related compounds where direct data is limited. It summarizes available quantitative data, details relevant experimental protocols, and visualizes potential signaling pathways to guide future research and development in this burgeoning field. While research specifically focused on this compound derivatives is still emerging, the existing evidence suggests a rich landscape for the discovery of new and effective therapeutic molecules.

Introduction to this compound and its Derivatives

This compound, chemically 1,4-anhydro-D-xylitol, is a five-membered heterocyclic ether derived from the intramolecular dehydration of xylitol. This structural modification imparts a greater degree of rigidity compared to its linear parent molecule, making it an excellent chiral building block for organic synthesis[1]. The presence of multiple hydroxyl groups provides ample opportunities for derivatization, allowing for the fine-tuning of physicochemical properties and biological activity[2].

Derivatization strategies primarily involve the modification of these hydroxyl groups to form esters, ethers, and other functionalized analogues. Fatty acid esters of this compound, for instance, have been explored for their potential as anticancer agents, leveraging the combined properties of the sugar moiety and the lipid chain[3]. Furthermore, the this compound scaffold has been utilized in the synthesis of heteroanalogues of known bioactive compounds, such as salacinol, to probe structure-activity relationships and develop novel enzyme inhibitors[2].

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with the cyclization of xylitol to form the 1,4-anhydro-D-xylitol core. This is commonly achieved through acid-catalyzed dehydration[2]. Once the this compound scaffold is obtained, its free hydroxyl groups can be selectively or exhaustively functionalized.

Esterification

Fatty acid esters of this compound can be synthesized through various methods, including enzymatic and chemical approaches.

-

Enzymatic Esterification: This method often employs lipases to catalyze the esterification of this compound with fatty acids. It offers high selectivity and milder reaction conditions compared to chemical methods.

-

Chemical Esterification: Acylation using fatty acid chlorides in the presence of a base like pyridine is a common chemical method for producing this compound esters.

Biological Activities of this compound Derivatives

While direct and extensive biological data on a wide range of this compound derivatives is still being accumulated, preliminary studies and data from closely related compounds suggest significant potential in several therapeutic areas.

Anticancer Activity

Derivatives of sugar alcohols, particularly fatty acid esters, have shown promise as anticancer agents. The mechanism is thought to involve the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data on Anticancer Activity of Related Sugar Esters

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Sugar Fatty Acid Esters (SFAEs) | Human Skin Melanoma | 63.3–1737.6 | [3] |

| Sugar Fatty Acid Esters (SFAEs) | Prostate Cancer | 63.3–1737.6 | [3] |

Note: The wide range of IC50 values reflects the screening of a library of different sugar fatty acid esters.

Xylitol, the precursor to this compound, has been shown to inhibit the proliferation of lung cancer A549 cells and induce autophagy[4]. It is plausible that this compound derivatives, particularly those with enhanced cell permeability, could exhibit similar or enhanced cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

Xylitol is well-known for its antimicrobial properties, particularly against oral bacteria. This activity is attributed to its inability to be metabolized by many microorganisms, leading to intracellular accumulation and metabolic disruption. This compound and its derivatives are being investigated for similar or enhanced antimicrobial effects.

Quantitative Data on Antimicrobial Activity of Xylitol Derivatives

| Compound | Microorganism | MIC | Reference |

| C-8 Xylitol Monoester | Staphylococcus aureus | 1.0% - 1.25% | [4] |

| C-8 Xylitol Monoester | Escherichia coli | 1.0% - 1.25% | [4] |

| C-8 Xylitol Monoester | Candida albicans | 1.0% - 1.25% | [4] |

| C-8 Xylitol Monoester | Pseudomonas aeruginosa | 1.0% - 1.5% | [4] |

| C-8 Xylitol Monoester | Aspergillus niger | 1.0% - 1.5% | [4] |

Antiviral Activity

Derivatives of anhydro-sugars have been investigated for their antiviral properties. For instance, acyl derivatives of 2,2'-anhydro-1-beta-D-arabinofuranosylcytosine have demonstrated activity against DNA viruses[5]. While specific data on this compound derivatives is limited, the broader class of modified sugars shows potential in this area. The mechanism of action for some antiviral sugar derivatives involves the inhibition of viral entry or replication[6][7].

Anti-inflammatory Activity

Xylitol has been shown to possess anti-inflammatory properties[4]. It is hypothesized that this compound derivatives could modulate inflammatory pathways, such as the NF-κB and MAPK signaling cascades, which are central to the inflammatory response[8][9].

Enzyme Inhibition

The rigid structure of the this compound core makes it an attractive scaffold for the design of enzyme inhibitors, particularly glycosidase inhibitors[2]. Glycosidase inhibitors are a class of drugs used to treat metabolic disorders like type 2 diabetes. By mimicking the transition state of the enzyme's natural substrate, these inhibitors can block carbohydrate digestion and reduce postprandial hyperglycemia[10][11]. The synthesis of salacinol heteroanalogues incorporating the 1,4-anhydro-D-xylitol ring is a promising area of research for developing new and potent α-glucosidase inhibitors[2].

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological activity of this compound derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a compound.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, PC-3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol (Broth Microdilution Method):

-

Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

-

Serial Dilution: Prepare two-fold serial dilutions of the this compound derivative in a 96-well microtiter plate containing the appropriate broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Antiviral Activity: Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques, which are areas of cell death caused by viral infection.

Protocol:

-

Cell Seeding: Seed a confluent monolayer of host cells (e.g., Vero cells) in 6-well plates.

-

Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., Herpes Simplex Virus) for 1-2 hours to allow for viral adsorption.

-

Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose or agarose) containing various concentrations of the this compound derivative.

-

Incubation: Incubate the plates for 2-5 days, depending on the virus, until plaques are visible.

-

Plaque Visualization: Fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet. The plaques will appear as clear zones against a stained cell monolayer.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the IC50 value.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

-

Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which reflects the amount of NO produced.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control (no compound) and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are likely mediated through the modulation of various intracellular signaling pathways. Based on studies of related compounds, the following pathways are of particular interest for future investigation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in many diseases, including cancer and chronic inflammatory conditions. Xylitol has been shown to inhibit the activation of NF-κB, suggesting that this compound derivatives may also exert their anti-inflammatory and anticancer effects through this pathway[5][12].

Caption: Potential inhibition of the NF-κB signaling pathway by this compound derivatives.

PI3K/Akt and MAPK Signaling Pathways

The PI3K/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for regulating cell growth, proliferation, and survival. Aberrant activation of these pathways is a hallmark of many cancers. Xylitol has been demonstrated to suppress the Akt signaling pathway, contributing to its anti-angiogenic effects[5]. It is plausible that this compound derivatives could also target these pathways to exert their anticancer effects.

Caption: Potential modulation of PI3K/Akt and MAPK pathways by this compound derivatives.

Caption: General workflow for the discovery and development of bioactive this compound derivatives.

Future Directions and Conclusion

The field of this compound derivatives as potential therapeutic agents is ripe for exploration. While this guide has compiled the currently available information and provided a framework for future research, several key areas warrant further investigation:

-

Expansion of Derivative Libraries: The synthesis and screening of a wider variety of this compound derivatives are crucial to establish comprehensive structure-activity relationships.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by active this compound derivatives will be essential for their rational design and optimization.

-

In Vivo Efficacy and Safety: Promising candidates identified through in vitro screening must be evaluated in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

- 1. uk.typology.com [uk.typology.com]

- 2. This compound | 53448-53-6 | Benchchem [benchchem.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 6. pharmatimes.com [pharmatimes.com]

- 7. mdpi.com [mdpi.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation [frontiersin.org]

- 12. Frontiers | NF-κβ: A Potential Target in the Management of Vascular Complications of Diabetes [frontiersin.org]

Anhydroxylitol: A Comprehensive Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydroxylitol, a dehydrated derivative of the sugar alcohol xylitol, has garnered significant attention in both the cosmetic and pharmaceutical industries. In cosmetics, it is a well-regarded humectant and skin-conditioning agent, primarily for its role in enhancing skin hydration and reinforcing the skin's barrier function.[1][2] In the pharmaceutical realm, its chiral structure makes it a valuable building block for the synthesis of novel therapeutic agents, most notably as a precursor for potent glycosidase inhibitors aimed at managing type 2 diabetes.[3] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound, presenting available quantitative data, detailed experimental protocols for assessing its biological activity, and visualizations of the key signaling pathways and experimental workflows.

Core Biological Activities and Mechanisms of Action

This compound's biological effects are multifaceted, with the most extensively studied activities centered on skin health and enzyme inhibition.

Dermatological Applications: Skin Barrier Enhancement and Hydration

In cosmetic and dermatological formulations, this compound is often used as part of a synergistic complex with xylitylglucoside and xylitol. This combination, commercially known as Aquaxyl™, has been shown to significantly improve skin hydration and bolster the skin's natural defenses against dehydration.[4] The mechanism of action involves a multi-pronged approach to optimize the skin's water reserves and barrier function.[5]

The primary mechanisms include:

-

Stimulation of Essential Lipids and Proteins: this compound promotes the synthesis of ceramides and cholesterol, crucial lipid components for maintaining the integrity of the stratum corneum. This reinforcement of the lipid barrier reduces transepidermal water loss (TEWL).[5]

-

Optimization of Water Circulation: It enhances the expression of aquaporin-3 (AQP3), a protein channel that facilitates the transport of water and glycerol through the epidermis, ensuring efficient hydration distribution.[4][5]

-

Augmentation of Natural Moisturizing Factors (NMFs): this compound boosts the production of hyaluronic acid and chondroitin sulfate, key glycosaminoglycans in the skin's extracellular matrix that bind water and maintain tissue hydration.[4][5]

Signaling Pathway for this compound in Skin Hydration

Caption: this compound's signaling pathway in enhancing skin barrier and hydration.

Pharmaceutical Applications: Glycosidase Inhibition

This compound serves as a crucial chiral precursor in the synthesis of novel therapeutic agents, particularly analogues of the natural glycosidase inhibitor, salacinol.[3] Glycosidase inhibitors are a class of drugs used in the management of type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. The rigid cyclic conformation of this compound provides a scaffold for the stereocontrolled synthesis of complex chiral molecules that can interact with the active sites of enzymes like α-glucosidase.[3]

Structure-activity relationship studies in this area have shown that the stereochemistry of the this compound ring is critical for inhibitory activity. For instance, analogues of salacinol where the D-arabinitol ring was replaced by D-lyxitol or D-ribitol, synthesized from anhydrolyxitol and anhydro-ribitol respectively, were found to be ineffective inhibitors of recombinant human maltase glucoamylase (MGA).[6] This highlights the stringent structural requirements for potent enzyme inhibition.

Quantitative Structure-Activity Relationship (SAR) Data

Dermatological Applications

The following table summarizes the quantitative effects of a complex containing Xylitylglucoside, this compound, and Xylitol (XAX) on skin parameters. It is important to note that these values represent the activity of the complex, and the specific contribution of this compound alone has not been isolated in these studies.

| Biological Endpoint | Assay Type | Test System | Concentration of XAX | Result | Reference |

| Transepidermal Water Loss (TEWL) | In vivo | Human Volunteers | 3% | Decrease in TEWL | [7] |

| Skin Capacitance | In vivo | Human Volunteers | 3% | Increase in skin capacitance | [7] |

| Ceramide Neosynthesis | Chromatography | Human Skin Explants | Not specified | Increased content | [7] |

| Hyaluronic Acid Production | ELISA | Human Keratinocytes | Not specified | Increased content | [7] |

| Chondroitin Sulfate Production | Chromatography | Human Fibroblasts | Not specified | Increased content | [7] |

Glycosidase Inhibition

The development of this compound-based glycosidase inhibitors is an active area of research. The following table presents qualitative SAR observations from the synthesis and evaluation of salacinol analogues.

| This compound Derivative | Target Enzyme | Activity | Key Structural Feature | Reference |

| D-lyxitol analogue of salacinol | Human Maltase Glucoamylase (MGA) | Ineffective inhibitor | D-lyxitol configuration in the heterocyclic ring | [6] |

| D-ribitol analogue of salacinol | Human Maltase Glucoamylase (MGA) | Ineffective inhibitor | D-ribitol configuration in the heterocyclic ring | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's biological activities. The following sections provide protocols for key experiments.

In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay is used to determine the inhibitory potential of this compound derivatives against α-glucosidase.

Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to release p-nitrophenol, which can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor reduces the rate of this reaction.

Materials:

-

α-glucosidase from Saccharomyces cerevisiae

-

p-nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound derivative (test compound)

-

Acarbose (positive control)

-

Phosphate buffer (100 mM, pH 6.8)

-

Sodium carbonate (1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the test compound and acarbose at various concentrations in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 50 µL of phosphate buffer to each well.

-

Add 10 µL of the test compound or control solutions to the respective wells.

-

Add 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to all wells except the blank.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution (5 mM in phosphate buffer) to all wells.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of 1 M sodium carbonate solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Experimental Workflow for α-Glucosidase Inhibition Assay

References

- 1. naturalself.eu [naturalself.eu]

- 2. ELISA-like Assay for Hyaluronic Acid | Lab Manager [labmanager.com]

- 3. benchchem.com [benchchem.com]

- 4. cipherskincare.com [cipherskincare.com]

- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 6. In vitro α-glucosidase inhibitory assay [protocols.io]

- 7. 2.4.2. Alpha-Glucosidase Inhibitory Assay [bio-protocol.org]

Anhydroxylitol: A Technical Guide to its Discovery, Properties, and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydroxylitol, chemically known as 1,4-Anhydro-D-xylitol, is a heterocyclic organic compound derived from the five-carbon sugar alcohol, xylitol.[1] While xylitol is abundant in nature, this compound is primarily recognized as a synthetic derivative produced through the acid-catalyzed intramolecular dehydration of xylitol.[1] This process results in a stable five-membered tetrahydrofuran ring, which imparts a rigid cyclic conformation to the molecule.[1] this compound is widely utilized in the cosmetics industry as a humectant and is gaining attention for its potential biological activities, including anti-inflammatory, anticancer, and prebiotic properties.[2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and analysis of this compound, along with an evidence-based assessment of its natural occurrence.

Discovery and Synthesis

Synthesis from Xylitol

The most common method for synthesizing 1,4-Anhydro-D-xylitol involves the acid-catalyzed cyclization of xylitol.[1] This reaction is regioselective, favoring the formation of the 1,4-anhydro product.[1]

Experimental Protocol: Acid-Catalyzed Dehydration of Xylitol

Objective: To synthesize 1,4-Anhydro-D-xylitol from D-xylitol.

Materials:

-

D-xylitol

-

Sulfuric acid (H₂SO₄), 5% v/v aqueous solution

-

Heating apparatus with temperature control (e.g., oil bath)

-

Reaction vessel

-

Purification system (e.g., column chromatography)

-

Analytical instruments for characterization (HPLC, GC-MS, NMR)

Methodology:

-

Reaction Setup: In a suitable reaction vessel, D-xylitol is mixed with a 5% v/v aqueous solution of sulfuric acid.[1]

-

Heating: The reaction mixture is heated to 135°C for 45 minutes.[1]

-

Quenching and Neutralization: After the reaction is complete, the mixture is cooled, and the acid catalyst is neutralized.

-

Purification: The crude product, a viscous liquid, is purified to remove unreacted xylitol, by-products, and salts.[1] Purification can be achieved using techniques such as column chromatography.

-

Characterization: The purified 1,4-Anhydro-D-xylitol is characterized using analytical methods to confirm its identity and purity. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used for this purpose.[2] Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can provide further structural confirmation.[2]

Natural Occurrence: An Unsubstantiated Claim

Numerous commercial and cosmetic ingredient websites state that this compound occurs naturally in some fruits and vegetables, with plums often cited as an example.[2] However, a thorough review of scientific literature did not yield any primary research that definitively identifies and quantifies 1,4-Anhydro-D-xylitol in these or any other natural sources. One source hypothesizes its presence in fruit extracts, but this is not supported by direct, quantitative evidence.[4]

It is crucial to distinguish between the natural occurrence of the precursor, xylitol, and the end-product, this compound. Xylitol is a well-documented natural constituent of many fruits, vegetables, and other plant materials. The prevailing evidence suggests that this compound is primarily a synthetic product derived from these natural sources of xylitol.

The formation of this compound via non-enzymatic dehydration of xylitol in the acidic environment of fruits is a plausible hypothesis but remains unproven by published research.

Physicochemical and Biological Properties

This compound's rigid, cyclic structure, a result of its tetrahydrofuran ring, makes it a valuable chiral building block in organic synthesis.[1] Its properties are summarized in the table below.

| Property | Data |

| Chemical Formula | C₅H₁₀O₄ |

| Molecular Weight | 134.13 g/mol |

| Appearance | Thick Yellow Oil or Off-White Solid |

| Primary Synthesis Route | Acid-catalyzed dehydration of xylitol |

| Key Structural Feature | Five-membered tetrahydrofuran ring |

Table 1: Physicochemical Properties of this compound

Biological Activity

Preliminary in vitro and animal studies suggest that 1,4-Anhydro-D-xylitol may possess several biological activities, though research is in its early stages.[2]

-

Anti-inflammatory, Anticancer, and Antidiabetic Effects: Some studies have indicated that this compound may inhibit the growth of cancer cells, induce apoptosis, improve insulin sensitivity, and reduce blood glucose levels in animal models.[2]

-

Prebiotic Potential: this compound has been investigated as a potential prebiotic, which could promote the growth of beneficial gut bacteria.[2][3]

Currently, there is no published research on the specific signaling pathways through which this compound might exert these effects.

Analytical Methodologies

The identification and quantification of 1,4-Anhydro-D-xylitol rely on standard chromatographic and spectroscopic techniques.

| Analytical Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation |

| Infrared (IR) Spectroscopy | Characterization of functional groups |

Table 2: Analytical Techniques for this compound Characterization

Visualizations

References

Anhydroxylitol's Role in Aquaporin-3 Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anhydroxylitol, a naturally derived sugar compound, has emerged as a significant modulator of skin hydration by influencing the expression of Aquaporin-3 (AQP3), a crucial water and glycerol channel in epidermal keratinocytes. This technical guide synthesizes the current understanding of the molecular mechanisms, signaling pathways, and experimental evidence supporting the role of this compound, often in a synergistic complex with xylitylglucoside and xylitol, in upregulating AQP3 expression. The upregulation of AQP3 enhances the skin's water retention capacity, barrier function, and overall moisturization. This document provides an in-depth analysis of the pertinent biological pathways, quantitative data from key studies, and detailed experimental protocols for the scientific community engaged in dermatological research and the development of advanced skincare therapeutics.

Introduction: The Critical Role of Aquaporin-3 in Skin Hydration

The skin's ability to maintain adequate hydration is fundamental to its barrier function and overall health. Aquaporin-3 (AQP3), a member of the aquaglyceroporin family, is abundantly expressed in the basal layer of the epidermis and plays a pivotal role in transporting water, glycerol, and other small solutes across keratinocyte cell membranes. The glycerol transport function of AQP3 is particularly crucial for maintaining epidermal hydration and facilitating the normal differentiation and proliferation of keratinocytes. Dysregulation of AQP3 expression has been linked to various dry skin conditions and impaired barrier function. This compound, a derivative of xylitol, has been identified as a key ingredient in cosmetic and dermatological formulations for its ability to enhance skin's natural hydration processes. This guide focuses on the molecular evidence of this compound's action on AQP3 expression.

Molecular Mechanism of this compound on Aquaporin-3 Expression

This compound, frequently utilized in a complex with xylitylglucoside and xylitol (XAX), has been shown to significantly increase the expression of key genes involved in skin moisturization and barrier function. The primary mode of action is the stimulation of AQP3 gene expression, leading to an increased density of these channels in keratinocytes. This, in turn, facilitates greater water and glycerol transport into the epidermal cells, thereby improving skin hydration from within.

Upregulation of AQP3 mRNA and Protein

Studies on reconstructed human epidermis have demonstrated that topical application of a xylitylglucoside-anhydroxylitol-xylitol complex leads to a marked increase in AQP3 mRNA levels. This upregulation at the transcript level is followed by a corresponding increase in AQP3 protein synthesis, ensuring a higher functional presence of these water channels in the cell membrane.

Synergistic Effects on Skin Barrier Components

Beyond its direct impact on AQP3, the this compound-containing complex also promotes the synthesis of other essential components of the skin barrier. Research indicates an increase in the production of ceramides and hyaluronic acid, both of which are critical for maintaining the integrity of the stratum corneum and retaining moisture.[1] This multi-faceted approach suggests that this compound not only enhances water transport but also strengthens the skin's overall capacity to prevent transepidermal water loss (TEWL).

Signaling Pathways in this compound-Mediated AQP3 Expression

While the precise signaling cascade initiated by this compound to upregulate AQP3 is an active area of research, current evidence points towards the involvement of the Mitogen-Activated Protein Kinase (MAPK) pathway.

The MAPK/p38 Signaling Cascade

The MAPK pathways are crucial in regulating a wide range of cellular processes, including proliferation, differentiation, and response to external stimuli. Studies on related polyols, such as xylitol, have shown activation of the MAPK pathway in human keratinocytes.[2] It is hypothesized that this compound, upon interacting with keratinocyte surface receptors, triggers a signaling cascade that leads to the phosphorylation and activation of p38 MAPK. Activated p38 then translocates to the nucleus, where it can phosphorylate and activate transcription factors that bind to the promoter region of the AQP3 gene, thereby initiating its transcription.

Diagram: Hypothesized Signaling Pathway of this compound-Mediated AQP3 Upregulation

Caption: Hypothesized MAPK signaling pathway for AQP3 upregulation by this compound.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of a xylitylglucoside-anhydroxylitol-xylitol (XAX) complex on key markers of skin hydration and barrier function, as reported in in-vitro studies on reconstructed human epidermis and skin explants.

Table 1: Gene Expression Analysis in Reconstructed Human Epidermis

| Gene | Function | Fold Increase (XAX vs. Control) |

| AQP3 | Water/Glycerol Transport | 1.8x |

| HAS2 | Hyaluronic Acid Synthesis | 1.5x |

| UGCGL2 | Ceramide Synthesis | 1.4x |

| LOR | Keratinocyte Differentiation | 1.6x |

| IVL | Keratinocyte Differentiation | 1.7x |

Table 2: Synthesis of Key Moisturizing Factors

| Molecule | Function | % Increase (XAX vs. Control) |

| Ceramides | Skin Barrier Lipid | +25% |

| Hyaluronic Acid | Dermal Water Reservoir | +30% |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's effects on skin hydration markers.

RT-qPCR for Gene Expression Analysis in Reconstructed Human Epidermis

-

Cell Culture and Treatment:

-

Reconstructed human epidermis (RHE) models are cultured at the air-liquid interface for 10 days to allow for full differentiation.

-

A solution containing the xylitylglucoside-anhydroxylitol-xylitol (XAX) complex (e.g., 1.5% in a suitable vehicle) or the vehicle control is topically applied to the RHE daily for 48 hours.

-

-

RNA Extraction:

-

Total RNA is extracted from the RHE tissues using a TRIzol-based method or a commercial RNA extraction kit according to the manufacturer's instructions.

-

The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop).

-

-

Reverse Transcription:

-

cDNA is synthesized from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers.

-

-

Quantitative PCR (qPCR):

-

qPCR is performed using a real-time PCR system with a SYBR Green-based master mix.

-

Primers for the target genes (AQP3, HAS2, UGCGL2, LOR, IVL) and a housekeeping gene (e.g., GAPDH) are designed and validated.

-

The thermal cycling conditions typically consist of an initial denaturation step at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C.

-

The relative gene expression is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.

-

Diagram: RT-qPCR Experimental Workflow

Caption: Workflow for analyzing gene expression in RHE using RT-qPCR.

Ceramide Neosynthesis Measurement in Skin Explants

-

Skin Explant Culture and Treatment:

-

Human skin explants are cultured in an appropriate medium.

-

The explants are treated with the XAX complex or a vehicle control for a specified period (e.g., 72 hours).

-

-

Lipid Extraction:

-

The stratum corneum is separated from the explants.

-

Lipids are extracted from the stratum corneum using a solvent mixture, typically chloroform/methanol.

-

-

Chromatographic Separation:

-

The lipid extract is analyzed by High-Performance Thin-Layer Chromatography (HPTLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

For HPTLC, the lipid extract is applied to a silica gel plate and developed in a specific solvent system to separate the different lipid classes.

-

For LC-MS, the lipid extract is injected into an LC system coupled to a mass spectrometer for more detailed separation and identification of individual ceramide species.

-

-

Quantification:

-

Ceramide bands on the HPTLC plate are visualized by charring with a cupric acetate/phosphoric acid solution and quantified by densitometry against known ceramide standards.

-

In LC-MS, ceramides are quantified based on the peak areas of their respective mass-to-charge ratios, with reference to internal standards.

-

ELISA for Hyaluronic Acid Quantification in Keratinocyte Culture

-

Keratinocyte Culture and Treatment:

-

Normal human epidermal keratinocytes are cultured in a suitable medium.

-

The cells are treated with the XAX complex or a vehicle control for a defined time (e.g., 48 hours).

-

-

Sample Collection:

-

The cell culture supernatant is collected.

-

-

ELISA Procedure:

-

A competitive ELISA kit for hyaluronic acid is used.

-

The culture supernatants and hyaluronic acid standards are added to a microplate pre-coated with hyaluronic acid binding protein.

-

A biotin-conjugated hyaluronic acid is added, which competes with the hyaluronic acid in the samples for binding to the coated protein.

-

Streptavidin-HRP is then added, followed by a substrate solution.

-

The color development is stopped, and the absorbance is measured at 450 nm.

-

-

Data Analysis:

-

A standard curve is generated using the absorbance values of the known hyaluronic acid standards.

-

The concentration of hyaluronic acid in the culture supernatants is determined by interpolating their absorbance values on the standard curve.

-

Conclusion and Future Directions

This compound, as part of a synergistic sugar complex, demonstrably enhances skin hydration by upregulating the expression of aquaporin-3 in epidermal keratinocytes. This action is complemented by the increased synthesis of ceramides and hyaluronic acid, leading to a fortified skin barrier and improved moisture retention. The proposed involvement of the p38 MAPK signaling pathway provides a plausible mechanism for these effects and warrants further investigation. Future research should focus on elucidating the specific keratinocyte receptors for this compound and confirming the downstream signaling events. Additionally, long-term clinical studies are needed to fully characterize the sustained benefits of this compound-containing formulations on various skin types and conditions. The targeted modulation of AQP3 expression by this compound represents a promising strategy in the development of next-generation dermo-cosmetics for advanced skin hydration and barrier repair.

References

An In-Depth Technical Guide to 1,4-Anhydro-D-xylitol: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Anhydro-D-xylitol, a derivative of the naturally occurring sugar alcohol D-xylitol, is a versatile molecule with significant potential in various scientific and industrial fields.[1] Structurally classified as an anhydropentitol, it is formed through the intramolecular dehydration of xylitol, resulting in a stable five-membered tetrahydrofuran ring.[2] This rigid cyclic structure makes 1,4-Anhydro-D-xylitol a valuable chiral building block in organic synthesis, particularly for the development of novel pharmaceuticals and biologically active compounds.[3] This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for synthesis and analysis, and the current understanding of the biological activities of 1,4-Anhydro-D-xylitol.

Physical and Chemical Properties

1,4-Anhydro-D-xylitol is typically a white crystalline solid or a light yellow clear liquid, and it is soluble in water.[4] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O₄ | [5] |

| Molecular Weight | 134.13 g/mol | [5] |

| Appearance | White crystalline solid or light yellow clear liquid | [4] |

| Melting Point | 102-104 °C | Not explicitly cited |

| Boiling Point | 160 °C at 0.2 mmHg | [4] |

| Solubility | Soluble in water | [4] |

| Purity (typical) | ≥ 98% (HPLC) | [4] |

| CAS Number | 53448-53-6 | [4] |

Spectroscopic Data

Spectroscopic techniques are crucial for the identification and characterization of 1,4-Anhydro-D-xylitol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H1/C1 | 3.5 - 3.8 | 60 - 65 |

| H2/C2 | 3.8 - 4.2 | 70 - 75 |

| H3/C3 | 3.8 - 4.2 | 70 - 75 |

| H4/C4 | 4.0 - 4.4 | 75 - 80 |

| H5/C5 | 3.6 - 3.9 | 62 - 67 |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 1,4-Anhydro-D-xylitol would be expected to show characteristic absorption bands corresponding to its functional groups. Key vibrational modes include O-H stretching from the hydroxyl groups and C-O stretching from the ether linkage in the tetrahydrofuran ring.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and fragmentation pattern of 1,4-Anhydro-D-xylitol.[6] This information is vital for confirming its identity and for quantitative analysis in complex mixtures.[6]

Experimental Protocols

Synthesis of 1,4-Anhydro-D-xylitol

A common method for the synthesis of 1,4-Anhydro-D-xylitol is the acid-catalyzed intramolecular dehydration of D-xylitol.[2][6]

Materials:

-

D-xylitol

-

Sulfuric acid (H₂SO₄), 5% v/v aqueous solution

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Heating mantle and reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve D-xylitol in the 5% v/v aqueous sulfuric acid solution.

-

Heat the reaction mixture to 135 °C and maintain this temperature for approximately 45 minutes.[2]

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1,4-Anhydro-D-xylitol.

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and quantification of 1,4-Anhydro-D-xylitol.[6] Due to the lack of a strong chromophore in the molecule, detection is typically achieved using a refractive index (RI) detector or an evaporative light scattering detector (ELSD).[7][8]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool for the analysis of 1,4-Anhydro-D-xylitol.[6] Derivatization of the hydroxyl groups, for instance, by silylation or acetylation, is often necessary to increase the volatility and thermal stability of the analyte for GC analysis.[9]

Biological and Pharmacological Potential

While research on the specific biological activities of 1,4-Anhydro-D-xylitol is still emerging, studies on its precursor, xylitol, provide valuable insights into its potential pharmacological effects. Xylitol has been reported to exhibit anti-inflammatory, anticancer, and antidiabetic properties.[6] It is important to note that the biological effects of 1,4-Anhydro-D-xylitol may differ from those of xylitol due to its distinct chemical structure.

Potential Prebiotic Activity

Xylitol is known to have prebiotic effects, promoting the growth of beneficial gut bacteria and increasing the production of short-chain fatty acids (SCFAs).[1] This modulation of the gut microbiota can have systemic health benefits. It is hypothesized that 1,4-Anhydro-D-xylitol may also possess prebiotic properties.[6]

Potential Anticancer Activity of the Precursor, Xylitol

Studies on xylitol have suggested a potential mechanism for its anticancer activity. This involves the induction of the enzyme ChaC glutathione specific gamma-glutamylcyclotransferase 1 (CHAC1), which leads to the degradation of glutathione. The depletion of this key antioxidant can induce endoplasmic reticulum (ER) stress and oxidative stress, ultimately triggering apoptosis in cancer cells.

Conclusion

1,4-Anhydro-D-xylitol is a molecule of significant interest due to its unique structural features and its derivation from the readily available xylitol. Its utility as a chiral synthon in organic synthesis is well-established. While its own biological activities are an active area of investigation, the known pharmacological properties of its precursor suggest promising avenues for future research, particularly in the areas of prebiotics and therapeutics. This guide provides a foundational understanding of the core physical and chemical properties of 1,4-Anhydro-D-xylitol, along with key experimental methodologies, to support ongoing and future research endeavors.

References

- 1. Biological and Pharmacological Potential of Xylitol: A Molecular Insight of Unique Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anhydroxylitol | 53448-53-6 | Benchchem [benchchem.com]

- 3. 1,4-Anhydro-D-xylitol [myskinrecipes.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1,4-Anhydro-D-xylitol | 53448-53-6 | MA16603 | Biosynth [biosynth.com]

- 6. 53448-53-6,1,4-Anhydro-D-xylitol,CAS:53448-53-6 [chemsynlab.com]

- 7. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. helixchrom.com [helixchrom.com]

- 9. researchgate.net [researchgate.net]

Anhydroxylitol as a Humectant: A Technical Guide to Mechanism and Efficacy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydroxylitol, a dehydrated derivative of the natural sugar xylitol, is a potent humectant widely utilized in cosmetic and pharmaceutical formulations. This technical guide provides an in-depth analysis of this compound's core function as a humectant, focusing on its multifaceted mechanism of action that extends beyond simple water binding. This document summarizes key quantitative data from clinical and in vitro studies, details relevant experimental protocols, and presents visual diagrams of the associated biological pathways and experimental workflows to offer a comprehensive resource for formulation scientists and researchers. This compound, often in synergistic combination with xylitylglucoside and xylitol, has been clinically demonstrated to significantly improve skin hydration, reinforce the skin barrier, and optimize water circulation within the epidermis.

Introduction

Maintaining optimal skin hydration is fundamental to skin health, influencing its biomechanical properties, barrier function, and overall appearance. Humectants are a critical class of ingredients in topical formulations designed to increase the water content of the stratum corneum. This compound has emerged as a scientifically advanced humectant due to its ability to not only attract and retain moisture but also to biologically enhance the skin's own hydration mechanisms.[1][2] This guide explores the technical aspects of this compound's function, providing evidence-based insights for its effective application in product development.

Mechanism of Action: A Multi-Pathway Approach to Hydration

This compound's efficacy as a humectant is attributed to its ability to influence several key biological pathways involved in skin hydration and barrier function.[1] It is often used as part of a trio of sugar-derived ingredients—xylitylglucoside, this compound, and xylitol (XAX)—which work synergistically.[2][3]

Reinforcement of the Skin Barrier

A robust skin barrier is essential for preventing transepidermal water loss (TEWL). This compound contributes to the strengthening of this barrier by stimulating the synthesis of key lipids.

-

Ceramide Synthesis: this compound has been shown to increase the neosynthesis of ceramides 1 and 2, which are crucial components of the intercellular lipid matrix of the stratum corneum.[3] This enhanced lipid barrier helps to lock in moisture and protect the skin from external aggressors.

Optimization of Water Reserves

This compound helps to increase the skin's natural water reservoirs by promoting the synthesis of essential glycosaminoglycans (GAGs).

-

Hyaluronic Acid and Chondroitin Sulfate Production: It boosts the production of hyaluronic acid and chondroitin sulfate, two key GAGs in the skin's extracellular matrix that can bind and retain large amounts of water.[1][4]

Enhancement of Water Circulation

Efficient water transport between the different layers of the epidermis is vital for maintaining hydration.

-

Aquaporin-3 (AQP3) Expression: this compound has been demonstrated to enhance the expression of aquaporin-3, a protein channel that facilitates the transport of water and glycerol across keratinocyte cell membranes.[1][5] This ensures a more effective distribution of moisture throughout the epidermis.

Quantitative Data on Efficacy

The humectant properties of this compound, particularly as part of the XAX complex (often marketed as Aquaxyl™), have been substantiated through various clinical and in vitro studies. The following tables summarize the key quantitative findings.

| Parameter | Time Point | % Improvement vs. Placebo/Baseline | Reference |

| Skin Hydration (Corneometry) | 8 hours | +6% | [3] |

| 24 hours | +13.5% | [1] | |

| 15 days | +5% | [3] | |

| 30 days | +11% | [3] | |

| Transepidermal Water Loss (TEWL) | 8 hours | -8% | [3] |

| 8 days | -15.4% | [1] | |

| 15 days | -8% | [3] | |

| 30 days | -15% | [3] |

Table 1: In Vivo Efficacy of this compound (as part of XAX complex) on Skin Hydration and Barrier Function.

| Parameter | Concentration of XAX | % Increase vs. Control | Reference |

| Ceramides 1 and 2 Neosynthesis | 3% | +139% | [3] |

| Hyaluronic Acid Production (Keratinocytes) | 0.01% | +31% | [3] |

| Hyaluronic Acid Production (Fibroblasts) | 0.1% | +24% | [3] |

Table 2: In Vitro Efficacy of this compound (as part of XAX complex) on Key Hydration Biomarkers.

Experimental Protocols

The following sections detail the methodologies commonly employed to evaluate the humectant efficacy of formulations containing this compound.

In Vivo Assessment of Skin Hydration (Corneometry)

Objective: To measure the hydration level of the stratum corneum.

Methodology:

-

Volunteer Selection: A panel of volunteers with clinically diagnosed dry skin on the legs or forearms is recruited.[3][6] Participants are typically instructed to avoid using any moisturizers on the test areas for a specified period before the study.[7]

-

Acclimatization: Volunteers are acclimatized to a room with controlled temperature and humidity for at least 30 minutes before measurements are taken.[8]

-